Ticlopidine-d4

LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Bioanalysis

Ticlopidine-d4 is the deuterium-labeled analogue of the thienopyridine antiplatelet prodrug ticlopidine, wherein four hydrogen atoms are replaced by deuterium. It is not intended for therapeutic use but is a critical analytical tool.

Molecular Formula C14H14ClNS
Molecular Weight 267.8 g/mol
CAS No. 1246817-49-1
Cat. No. B565562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiclopidine-d4
CAS1246817-49-1
Synonyms5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-d4;  PCR 5332-d4;  Ticlid-d4;  Ticlopidine-d4;  Tiklyd-d4; 
Molecular FormulaC14H14ClNS
Molecular Weight267.8 g/mol
Structural Identifiers
InChIInChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D
InChIKeyPHWBOXQYWZNQIN-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ticlopidine-d4 (CAS 1246817-49-1): A Stable Isotope-Labeled Analytical Standard for Precise Quantification


Ticlopidine-d4 is the deuterium-labeled analogue of the thienopyridine antiplatelet prodrug ticlopidine, wherein four hydrogen atoms are replaced by deuterium . It is not intended for therapeutic use but is a critical analytical tool. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of ticlopidine and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . This compound is supplied as a fully characterized reference standard with high chemical and isotopic purity (typically ≥98%), ensuring reliable and traceable analytical measurements in pharmacokinetic, metabolic, and bioequivalence studies [1].

Primary Role SIL-IS for LC-MS/MS quantification Co-elution and matrix-effect correction
Analyte Compatibility Ticlopidine and metabolites Bioanalytical method validation
Standard Grade Certified reference standard Chemical purity and isotopic enrichment traceable

Why Ticlopidine-d4 is Not Interchangeable with Unlabeled Ticlopidine or Other Internal Standards


Generic substitution of a deuterated internal standard with its unlabeled counterpart or a structural analogue is analytically invalid for quantitative LC-MS/MS. Unlabeled ticlopidine has the same mass as the analyte, leading to signal interference, inaccurate peak integration, and compromised quantification [1]. While structural analogues can be used, they do not perfectly mimic the analyte's extraction recovery, ionization efficiency, or chromatographic behavior, especially under variable sample matrix conditions [2]. In contrast, Ticlopidine-d4, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with ticlopidine and undergoes identical sample preparation and ionization processes, thereby correcting for matrix effects, ion suppression/enhancement, and instrument variability, which is critical for meeting stringent bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA .

Unlabeled
Ticlopidine-d4 Unlabeled ticlopidine shares the same m/z as the analyte, causing signal interference that invalidates quantification.
Analogue
Ticlopidine-d4 Structural analogues may differ in retention time and ionization, leading to incomplete matrix-effect correction.
Regulatory
Ticlopidine-d4 Non-isotopic standards may not satisfy bioanalytical validation review expectations for precision and accuracy.

Quantitative Differentiation of Ticlopidine-d4: Key Evidence for Procurement and Method Selection


Ticlopidine-d4 vs. Unlabeled Ticlopidine: The Mass Spectrometry Advantage

Ticlopidine-d4 provides a fundamental analytical advantage over unlabeled ticlopidine for use as an internal standard. In mass spectrometry, a SIL-IS must have a different mass-to-charge ratio (m/z) than the analyte to prevent signal overlap. Ticlopidine has a molecular ion mass of approximately 264 m/z [1]. Ticlopidine-d4, with four deuterium atoms replacing hydrogens, has a molecular weight increase of 4 Da, resulting in a distinct MS signal at approximately 268 m/z . This mass shift of +4 Da allows the mass spectrometer to resolve the analyte and internal standard signals, enabling accurate peak integration and quantification without mutual interference [2]. The use of an unlabeled standard would be indistinguishable from the analyte, rendering the assay invalid.

Mass Shift Advantage
Class-level
Target: ~268 m/z
Unlabeled: ~264 m/z
Shift: +4 Da
Supports independent MS signal resolution for accurate quantification.
ESI-MS / LC-MS context; avoids analyte-IS interference.
LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Bioanalysis

Ticlopidine-d4 as a Superior SIL-IS vs. Structural Analogue for Matrix Effect Compensation

Regulatory guidance emphasizes that stable isotope-labeled internal standards (SIL-IS) like Ticlopidine-d4 provide superior compensation for matrix effects compared to structural analogue internal standards. A SIL-IS co-elutes with the analyte and experiences near-identical ionization suppression or enhancement. In contrast, a structural analogue may have a different retention time and ionization behavior, leading to variable and incomplete correction of matrix effects [1]. This is a key requirement in bioanalytical method validation per FDA and EMA guidelines. While direct quantitative data for Ticlopidine-d4 is not published, the class-level principle is that a SIL-IS is the gold standard for ensuring accuracy and precision in the quantification of drugs in complex biological fluids, where matrix effects can vary significantly between samples [2].

Matrix Effect Correction
Class-level
SIL-IS: co-elution, matched ionization
Analogue: variable retention, incomplete correction
Supports regulatory-aligned bioanalytical method validation.
Reported class-level principle; verify in target matrix.
Bioanalytical Method Validation Matrix Effect Internal Standard Selection

Deuterium Labeling and Ticlopidine-d4 Purity: Ensuring Analytical Traceability

For use as a reference standard in method validation and quality control, Ticlopidine-d4 is supplied with a specified chemical purity (≥98%) and isotopic enrichment . This contrasts with the unlabeled drug substance, which may be of lower purity or contain undefined impurities. The high purity and defined isotopic labeling pattern are essential for establishing traceability to pharmacopeial standards (e.g., USP, EP) and for ensuring the accuracy of calibration curves and quality control samples [1]. The compound is fully characterized, with certificates of analysis confirming its identity (via MS and NMR) and purity . This level of characterization is a prerequisite for its use in regulated bioanalysis supporting drug development and ANDA/DMF submissions.

Purity and Traceability
Class-level
Chemical purity ≥98%
Defined isotopic enrichment
Supports traceable calibration and method reproducibility.
CoA review recommended for lot-specific values.
Reference Standard Analytical Method Validation Traceability

Validated Use Cases for Ticlopidine-d4 in Scientific and Industrial Workflows


Bioanalytical Method Development and Validation for Ticlopidine Pharmacokinetic Studies

Ticlopidine-d4 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify ticlopidine in human or animal plasma, serum, or urine. As a SIL-IS, it corrects for matrix effects and ensures the precision and accuracy required for FDA and EMA bioanalytical method validation guidelines [1]. This is critical for studies investigating the pharmacokinetics of ticlopidine, including its absorption, distribution, metabolism, and excretion (ADME).

Quantification of Ticlopidine Metabolites in In Vitro Metabolism Studies

In drug metabolism research, Ticlopidine-d4 is used to accurately measure the depletion of the parent drug and the formation of metabolites in hepatocyte or microsomal incubations. The use of a SIL-IS ensures that quantitative results are not confounded by variable ionization efficiency in the complex incubation matrix [2]. This allows for precise determination of key metabolic parameters, such as intrinsic clearance (Clint).

Quality Control and Reference Standard in Pharmaceutical Manufacturing and Formulation

Ticlopidine-d4 serves as a certified reference standard for the identification and quantification of ticlopidine in drug substance and drug product analysis. Its high purity and traceability make it suitable for use in quality control (QC) laboratories, stability studies, and for establishing traceability to pharmacopeial monographs, ensuring batch-to-batch consistency and regulatory compliance [3].

Investigation of Deuterium Isotope Effects on Ticlopidine Metabolism

While Ticlopidine-d4 is primarily an analytical tool, it can also be used as a probe to investigate potential deuterium isotope effects on the metabolism of ticlopidine. By comparing the in vitro or in vivo metabolism of unlabeled ticlopidine with Ticlopidine-d4, researchers can determine if the replacement of hydrogen with deuterium at specific positions alters the rate of CYP450-mediated oxidation, which is relevant for understanding drug-drug interactions and designing improved therapeutic agents .

Application
Selection Property
Validation Focus
Ticlopidine PK bioanalysis
SIL-IS co-elution and matrix-effect correction
Bioanalytical validation review in research matrices
In vitro metabolism studies
Matched ionization efficiency in incubation matrices
Intrinsic clearance and metabolite profiling review
Pharmaceutical QC and stability
Certified reference standard with traceable purity
Batch-to-batch consistency and monograph alignment
Deuterium isotope effect research
Labeled probe for CYP450 metabolism studies
Rate-comparison context; model-specific interpretation

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